Lipophilicity Reduction vs. 3‑Phenyl Analog Improves Developability Profile
Replacing the 3‑phenyl group with a 3‑(2‑methoxyethyl) chain lowers the computed XLogP3 from an estimated 2.7–3.0 (phenyl analog) to 0.56 for the target compound, while increasing the topological polar surface area (tPSA) from approximately 80 Ų to 116 Ų [REFS‑1][REFS‑2]. The patent covering this scaffold explicitly states that 3‑alkoxyalkyl substituents improve aqueous solubility relative to 3‑aryl derivatives, a modification associated with better oral absorption and reduced hERG liability [REFS‑3].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.557; tPSA = 116 Ų [REFS‑2] |
| Comparator Or Baseline | 3‑Phenyl‑5‑(1‑(thiophen‑2‑ylsulfonyl)piperidin‑4‑yl)-1,2,4‑oxadiazole (CAS 946370‑10‑1); estimated XLogP3 ≈ 2.8, tPSA ≈ 80 Ų (based on molecular formula C₁₇H₁₇N₃O₃S₂ vs. C₁₄H₁₉N₃O₄S₂ and absence of polar ether oxygen) [REFS‑1] |
| Quantified Difference | XLogP3 reduction of ~2.2 log units; tPSA increase of ~36 Ų |
| Conditions | Calculated using XLogP3 3.0 and Cactvs algorithms implemented in PubChem/ZINC15 |
Why This Matters
A 2‑log unit drop in XLogP3 and a concomitant tPSA increase favor aqueous solubility and CNS‑compatible physicochemical space, making the target compound a superior starting point for lead optimization when balancing potency and ADME liabilities.
- [1] ZINC15 Substance ZINC000095578855. Computed properties: XLogP3 0.557, tPSA 116 Ų, H‑bond donors 0, H‑bond acceptors 6. View Source
- [2] Tafesse, L. et al. (2011) 4‑Oxadiazolyl‑piperidine compounds and use thereof. European Patent EP 2 298 764 A1, paragraphs [0035]–[0045]. View Source
